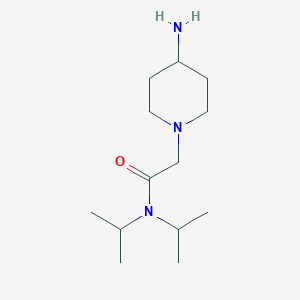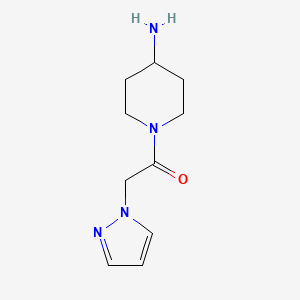![molecular formula C13H11ClN4 B1462596 4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100726-45-2](/img/structure/B1462596.png)
4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They are characterized by a fused pyrazole and pyrimidine ring. The specific compound you mentioned, “4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine”, has a chlorine atom at the 4th position, a methyl group at the 6th position, and a p-tolyl group at the 1st position of the pyrazolo[3,4-d]pyrimidine core.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines can be analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques can provide information about the molecular weight, the types of atoms in the molecule, their arrangement, and the types of bonds between them.
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines can vary widely depending on the substituents attached to the core structure. They can undergo various organic reactions such as substitution, addition, and elimination reactions .
Aplicaciones Científicas De Investigación
Novel Intermediate for Pharmacologically Active Compounds
Research conducted by Ogurtsov and Rakitin (2021) highlights the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, showcasing its utility as an intermediate for developing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These compounds are of interest due to their potential pharmacological properties, suggesting a broad application in drug development V. A. Ogurtsov, O. Rakitin, 2021.
Antiviral and Antitumor Activities
A study by Ugarkar et al. (1984) explored the synthesis of several pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents. These compounds demonstrated significant in vitro activity against HSV-2, with some showing potent inhibitory effects on the growth of leukemia cells. This research indicates the potential of pyrazolo[3,4-d]pyrimidine derivatives in antiviral and antitumor therapies B. Ugarkar, H. Cottam, P. Mckernan, R. K. Robins, G. R. Revankar, 1984.
Development of Pyrazolopyrimidine Nucleosides
Research by Cottam et al. (1983) on the glycosylation of pyrazolo[3,4-d]pyrimidines has led to the development of novel pyrazolopyrimidine nucleosides. These compounds provide new routes to nucleoside analogs, which are crucial in the treatment of viral infections and cancer, further underscoring the versatility and potential of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry H. Cottam, G. R. Revankar, R. K. Robins, 1983.
Antibacterial Applications
A study by Beyzaei et al. (2017) synthesized new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial properties. These compounds showed effective inhibitory activity against several pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa. This research highlights the potential application of pyrazolo[3,4-d]pyrimidine derivatives as antibacterial agents H. Beyzaei, Mohammadreza Moghaddam‐manesh, R. Aryan, Behzad Ghasemi, A. Samzadeh‐Kermani, 2017.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with a wide range of biological targets due to their structural diversity .
Mode of Action
Pyrimidine derivatives are known for their diverse biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity . The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways due to their structural diversity . The downstream effects would depend on the specific targets and the nature of the interaction.
Result of Action
Pyrimidine derivatives are known for their diverse biological activities, which would result in various molecular and cellular effects .
Direcciones Futuras
The future research directions for pyrazolo[3,4-d]pyrimidines could involve exploring their potential biological activities, optimizing their synthesis, and studying their mechanism of action . For the specific compound “4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine”, more research is needed to fully understand its properties and potential applications.
Propiedades
IUPAC Name |
4-chloro-6-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-3-5-10(6-4-8)18-13-11(7-15-18)12(14)16-9(2)17-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKAKKKLSJQZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


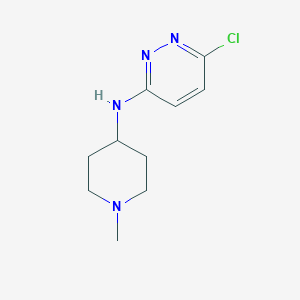

![(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1462517.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-amine](/img/structure/B1462519.png)


![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-ol](/img/structure/B1462525.png)
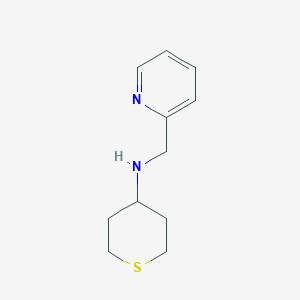
![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462528.png)

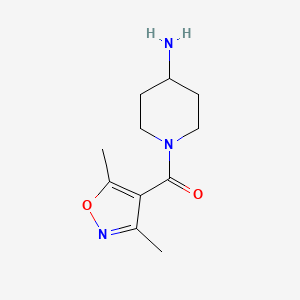
![4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1462534.png)
